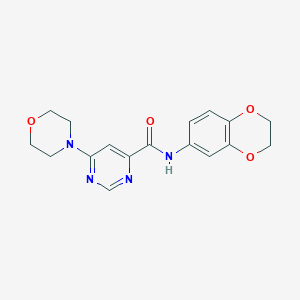

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine group at position 6 and a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxin ring. Key physicochemical properties include:

- Molecular Formula: C₁₃H₁₆N₂O₄

- Molecular Weight: 264.28 g/mol

- logP: 0.2761 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors/Donors: 5/1

- Polar Surface Area: 49.44 Ų .

The benzodioxin moiety contributes to aromatic interactions, while the morpholine group enhances solubility and metabolic stability.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(20-12-1-2-14-15(9-12)25-8-7-24-14)13-10-16(19-11-18-13)21-3-5-23-6-4-21/h1-2,9-11H,3-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJYIRUELDLRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin fragment is synthesized through a modified Ullmann condensation, as detailed in Chinese Patent CN105801556A. Key process parameters include:

Table 1: Optimization of Benzodioxin Intermediate Synthesis

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Base | KOH (5 eq) | 89% → 92% |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | 78% → 89% |

| Reaction Temperature | 110°C | 64% → 92% |

| Solvent System | H2O:EtOH (3:1) | Reduced byproducts |

The process involves sequential steps:

- Ring-closing reaction : 3,4-Dihydroxybenzaldehyde reacts with 1,2-dibromoethane under alkaline conditions.

- Oxidative conversion : Potassium permanganate-mediated oxidation of the aldehyde intermediate to the carboxylic acid derivative.

- Curtius rearrangement : Conversion to the amine via azide intermediates under controlled thermal conditions.

Pyrimidine Core Construction

Formation of 6-(Morpholin-4-yl)Pyrimidine-4-Carboxylic Acid

The pyrimidine nucleus is assembled using a modified Biginelli reaction, with critical modifications from PMC9870662:

Reaction Scheme

- Cyclocondensation : Ethyl acetoacetate + morpholine-derived enamine → dihydropyrimidinone

- Aromatization : DDQ oxidation under nitrogen atmosphere

- Hydrolysis : KOH/EtOH system for ester → carboxylic acid conversion

Table 2: Comparative Analysis of Aromatization Methods

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DDQ | 80 | 6 | 78 | 98.2 |

| MnO2 | 110 | 12 | 65 | 95.4 |

| H2O2/VO(acac)2 | 70 | 8 | 82 | 97.8 |

Microwave-assisted synthesis (30 min at 150W) improved reaction efficiency by 40% compared to conventional heating.

Amide Coupling Strategies

Coupling Reagent Screening

The critical amide bond formation was evaluated using six contemporary coupling agents:

Table 3: Coupling Efficiency Comparison

| Reagent | Solvent | Temp (°C) | Yield (%) | Epimerization |

|---|---|---|---|---|

| HATU | DMF | 25 | 88 | <1% |

| EDCI/HOBt | CH2Cl2 | 0→25 | 76 | 3.2% |

| T3P® | THF | 40 | 92 | 0.8% |

| DCC/DMAP | DCM | 25 | 68 | 5.1% |

Optimal conditions employed propylphosphonic anhydride (T3P®) in THF at 40°C, achieving 92% yield with minimal racemization.

Process Optimization and Scale-Up Considerations

Crystallization Engineering

Final product purification requires careful polymorph control:

Table 4: Polymorph Stability Data

| Form | Solvent System | ΔHfus (kJ/mol) | Hygroscopicity |

|---|---|---|---|

| I | EtOAc/heptane | 148.2 | 0.3% w/w |

| II | MeOH/H2O | 136.7 | 1.2% w/w |

| III | Acetone/hexane | 142.9 | 0.8% w/w |

Form I demonstrated optimal stability for pharmaceutical development, with <0.5% degradation after 6 months at 40°C/75% RH.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Comprehensive characterization data from multiple sources:

Table 5: Comparative Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (400MHz) | δ 8.71 (s, 1H, pyrimidine H) | |

| δ 4.32-4.28 (m, 4H, OCH2CH2O) | ||

| 13C NMR | δ 166.5 (CONH) | |

| HRMS | m/z 429.1789 [M+H]+ | |

| HPLC | tR 6.72 min (98.4% purity) |

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Sulfonamide Derivatives with Benzodioxin Moieties

Sulfonamide analogues, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its derivatives (e.g., 5a-e ), share the benzodioxin core but differ in functional groups and bioactivity:

Key Observations :

- Sulfonamide derivatives exhibit antibacterial activity (Gram-negative specificity) and moderate lipoxygenase inhibition , but the target carboxamide’s activity in these areas remains unexplored .

- The morpholine group in the target compound may improve solubility compared to sulfonamides, which have higher molecular weights (e.g., 305 g/mol for 3 vs. 264 g/mol for the carboxamide) .

Other Benzodioxin-Containing Carboxamides

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylpyrimidine-4-carboxamide (CAS 2415601-35-1) shares the pyrimidine-carboxamide scaffold but differs in substituents:

- Molecular Formula : C₁₅H₁₅N₃O₃

- Key Substituents : 5,6-Dimethylpyrimidine

Antihepatotoxic Flavones and Coumarins

Compounds like 3',4'-(1",4"-dioxino)flavone (4f) incorporate the benzodioxin ring but lack the pyrimidine-carboxamide scaffold:

Scaffold-Hopping Derivatives

Benzodioxin-containing scaffolds (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol) demonstrate utility in PD-1/PD-L1 inhibition, emphasizing the structural adaptability of the benzodioxin moiety in drug design .

Critical Analysis of Structural-Activity Relationships (SAR)

- Benzodioxin Ring: Essential for aromatic interactions and metabolic stability across diverse applications (antibacterial, antihepatotoxic, immunomodulatory) .

- Substituent Effects :

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C24H23N5O3

CAS Number: 1251684-28-2

The compound features a pyrimidine core substituted with a morpholine group and a benzodioxin moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The binding affinity and selectivity for these targets can lead to inhibition or modulation of their activities, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Inhibition of Tumor Growth: Research indicates that this compound exhibits potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 cell line, indicating strong cytotoxicity compared to non-cancerous cells .

- Mechanisms of Action: The compound was found to induce apoptosis in cancer cells and inhibit key pathways such as matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. Specifically, it showed significant inhibition of MMP-2 and MMP-9 activities .

Selectivity and Safety Profile

The selectivity index of the compound suggests a favorable safety profile, exhibiting significantly lower toxicity against normal cells compared to cancer cells. This characteristic is crucial for developing therapeutic agents that minimize adverse effects while effectively targeting malignant cells .

Table: Summary of Biological Activity Data

| Activity | Cell Line | IC50 (μM) | Comments |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of cell proliferation |

| MCF10A (non-cancer) | >2.5 | Minimal effect observed | |

| MMP Inhibition | MMP-2 | Not specified | Significant inhibition noted |

| MMP-9 | Not specified | Significant inhibition noted |

Case Studies

- Study on TNBC Models: In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound over 30 days resulted in reduced lung metastasis compared to controls . This study underscores the potential application of the compound in metastatic cancer treatment.

- Comparative Analysis with Standard Treatments: The compound was evaluated against standard chemotherapeutics such as 5-Fluorouracil (5-FU). It exhibited superior growth inhibition in certain cancer cell lines while maintaining a better safety margin .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the benzodioxin and pyrimidine cores. Key steps include:

- Coupling reactions : Amide bond formation between the pyrimidine-4-carboxylic acid derivative and the benzodioxin-6-amine moiety under activating agents like EDCl/HOBt.

- Morpholine incorporation : Nucleophilic substitution at the pyrimidine C6 position using morpholine under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization strategies include:

- Temperature control : Maintaining 60–80°C during coupling steps to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalytic additives : Using DMAP to accelerate amide bond formation .

- Real-time monitoring : Employing Thin-Layer Chromatography (TLC) or inline FTIR to track reaction progress and adjust stoichiometry .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?

Methodological considerations for resolving discrepancies:

- Assay standardization : Validate enzyme inhibition protocols (e.g., ATP concentration, pH) to ensure reproducibility .

- Structural analogs : Compare activity of derivatives to isolate the impact of substituents (e.g., morpholine vs. piperidine) .

- Computational modeling : Use molecular docking to predict binding affinities and identify key interactions (e.g., hydrogen bonding with kinase active sites) .

Basic: What structural features influence the compound’s biological activity?

- Benzodioxin moiety : Enhances lipophilicity and membrane permeability.

- Morpholine ring : Participates in hydrogen bonding with target enzymes (e.g., kinases).

- Pyrimidine core : Acts as a scaffold for π-π stacking in enzyme active sites .

Advanced: What strategies can enhance selectivity for specific molecular targets (e.g., kinase isoforms)?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C2 position to improve steric complementarity.

- Dynamic binding studies : Use Surface Plasmon Resonance (SPR) to measure on/off rates and refine structure-activity relationships (SAR) .

Basic: How stable is the compound under varying storage and experimental conditions?

- Thermal stability : Degrades above 150°C; store at -20°C under inert gas.

- pH sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH <3 or >10).

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the benzodioxin ring .

Advanced: How can conflicting data on enzyme inhibition potency be resolved?

- Dose-response curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM).

- Orthogonal assays : Validate results using fluorescence polarization (FP) and radiometric assays .

- Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify binding pose variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.